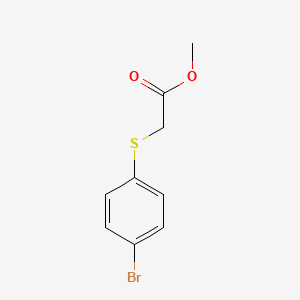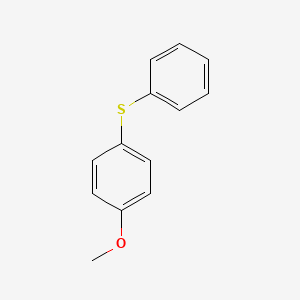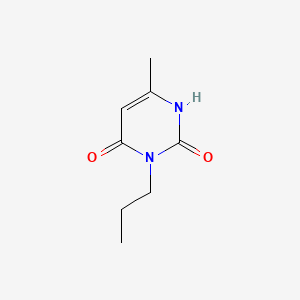
3-methyl-1,2-benzoxazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1,2-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2-benzoxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with methyl 3-amino-4-hydroxybenzoate under oxidative conditions . The reaction is catalyzed by lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For instance, the use of magnetic solid acid nanocatalysts has been reported to facilitate the synthesis of benzoxazole derivatives with high yields . These catalysts can be easily separated and reused, making the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1,2-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or aldehydes. Substitution reactions can introduce various functional groups into the benzoxazole scaffold, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-methyl-1,2-benzoxazole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of functional materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-methyl-1,2-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer effects are linked to its capacity to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1,3-benzoxazole-6-carboxylic acid
- 1,3-benzoxazole-6-carboxylic acid
- 2-phenylbenzoxazole
Uniqueness
3-methyl-1,2-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3rd position and the carboxylic acid group at the 6th position enhances its reactivity and biological activity compared to other benzoxazole derivatives .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-methyl-1,2-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-7-3-2-6(9(11)12)4-8(7)13-10-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
LSHMEBZXWVZFLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)
![2,3-Dimethyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8731856.png)




